2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

説明

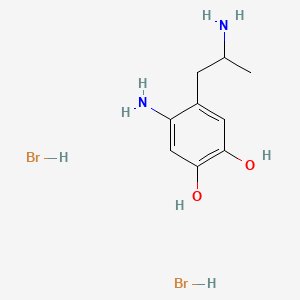

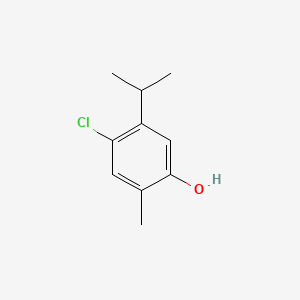

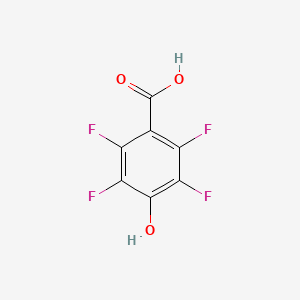

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H2F4O3 and its molecular weight is 210.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170066. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Material Properties

Liquid Crystalline Copolyesters : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (FHBA) is used in synthesizing copolymers with 6-hydroxy-2-naphthoic acid. These FHBA-based copolymers exhibit lower crystallinity and transition temperatures compared to those made with 4-hydroxybenzoic acid, indicating its influence on thermal properties and structure of the materials (Yonetake et al., 1998).

Polymer Synthesis : FHBA has been used to create poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) through bulk polycondensation. This process results in polymers with distinct phase transition temperatures and crystalline structures, demonstrating its utility in tailored polymer production (Ueda et al., 1992).

Chemical Properties and Reactions

Oxygenolytic Dehalogenation Mechanism : A study on FHBA under hydroxylation reactions by p-hydroxybenzoate hydroxylase reveals insights into its chemical behavior. The findings suggest sequential oxygenation and dehalogenation steps, highlighting its reactivity and potential applications in biochemical studies (van der Bolt et al., 1997).

Ligand in Coordination Polymers : FHBA serves as a versatile ligand in the synthesis of new coordination polymers and metal-organic frameworks. Its structure and properties make it an interesting component for designing novel materials with specific magnetic and structural characteristics (Orthaber et al., 2010).

Hybrid Inorganic-Organic Frameworks : FHBA is a key component in creating hybrid inorganic-organic frameworks, exhibiting unique structural features and magnetic properties. Its use in these frameworks contributes to a deeper understanding of material science and chemistry (Hulvey et al., 2010).

Application in Chemical Synthesis

- Synthesis of Fluorinated Compounds : FHBA is instrumental in synthesizing fluorinated compounds like Tetrafluoroaniline, showcasing its importance in the development of industrial chemicals and intermediates (Wang Wei-jie, 2008).

作用機序

Target of Action

It has been used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate . This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

Mode of Action

Its derivative, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, has been used to tune reactivity and for immobilization on supports .

将来の方向性

生化学分析

Biochemical Properties

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid plays a crucial role in biochemical reactions due to its electron-withdrawing fluorine atoms and the hydroxyl group. This compound is relatively acidic, with a pKa of 5.3, compared to non-fluorinated 4-hydroxybenzoic acid, which has a pKa of 9.3 . It is used as a precursor to synthesize BMV109, a fluorescent activity-based probe for bioimaging . Additionally, this compound is employed in the preparation of novel inhibitors for protein farnesyltransferase and geranylgeranyltransferase, demonstrating potencies of 2.9 µM and 7.5 µM, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound is used in bioimaging applications, where it serves as a quenched activity-based probe that becomes fluorescent upon reacting with target proteases . This reaction allows for the visualization of protease activity within cells, providing insights into cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms enhance its binding affinity to target enzymes, such as protein farnesyltransferase and geranylgeranyltransferase . These interactions result in enzyme inhibition, which can modulate various cellular pathways and processes. Additionally, the compound’s hydroxyl group allows for hydrogen bonding, further stabilizing its interactions with target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular pathways . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental settings. Threshold effects and dose-response relationships are essential considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s fluorine atoms and hydroxyl group play a significant role in its metabolic interactions, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s physicochemical properties, such as its acidity and hydrophilicity, also play a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within cells, allowing for targeted modulation of cellular processes

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLHGQOBAPTEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215509 | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-34-6 | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (FHBA) influence the thermal properties of liquid crystalline copolymers?

A: Introducing FHBA into copolymers with 6-hydroxy-2-naphthoic acid (HNA) significantly lowers the crystal/nematic phase transition temperatures (TCN). [] This effect is attributed to the FHBA residues disrupting the regularity of the polymer chain, hindering crystallization. Compared to similar copolymers using 4-hydroxybenzoic acid, the FHBA-containing copolymers show TCN values approximately 40°C lower. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。